CMPD-7 pound>>CMPD7

Description

Evolution of Research Perspectives on CMPD-7

The development of CMPD-7 represents a step forward in the quest for selective inhibitors of transcriptional CDKs. Early research in the field of cyclin-dependent kinases often focused on their roles in cell cycle regulation. However, the discovery of CDKs involved in the control of gene transcription, such as CDK12, opened new avenues of investigation.

The initial development of CDK inhibitors often resulted in compounds with broad-spectrum activity, making it challenging to attribute specific cellular effects to the inhibition of a single kinase. The evolution of research leading to CMPD-7 was driven by the need for more precise chemical probes. It was developed as a more selective inhibitor of CDK12 compared to its predecessors, allowing for a more nuanced understanding of this particular kinase's function. The creation of CMPD-7 reflects a shift in research perspective from broad CDK inhibition to the targeted disruption of specific transcriptional kinases to probe their biological roles and therapeutic potential.

Significance of CMPD-7 within Contemporary Chemical Biology Research

The significance of CMPD-7 in modern chemical biology lies in its utility as a selective chemical probe to dissect the functions of CDK12. nih.gov CDK12 plays a crucial role in regulating gene expression through the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II), particularly at the serine 2 position. nih.gov This process is essential for transcriptional elongation and the proper expression of long genes, including many involved in the DNA damage response (DDR). researchgate.net

By selectively inhibiting CDK12, CMPD-7 allows researchers to study the downstream consequences of impaired transcriptional regulation. Its use has been instrumental in confirming the role of CDK12 in maintaining genomic stability. The ability of CMPD-7 to induce sensitivity to DNA-damaging agents in cancer cells highlights its potential as a research tool and a starting point for the development of new therapeutic strategies. The study of CMPD-7 and similar molecules is central to the chemical biology approach of using small molecules to perturb and understand complex biological systems.

Current Academic Challenges and Opportunities in CMPD-7 Research

A primary challenge in the research of CDK12 inhibitors, including CMPD-7, is achieving high selectivity over other closely related kinases, particularly CDK13. Due to the high degree of similarity in the ATP-binding pocket of these kinases, designing truly specific inhibitors remains a significant hurdle. While CMPD-7 is considered selective, a comprehensive understanding of its off-target effects is crucial for the accurate interpretation of experimental results.

Despite this challenge, there are considerable opportunities in CMPD-7 research. There is a growing interest in exploring its synergistic effects with other anti-cancer agents, particularly PARP inhibitors, in various cancer models. Further investigation into the mechanisms of resistance to CDK12 inhibition is another critical area of research that could be facilitated by the use of CMPD-7. Moreover, the development of more potent and selective analogs of CMPD-7, guided by structural biology and computational modeling, presents an ongoing opportunity for medicinal chemists and chemical biologists.

Scope and Objectives of Research Endeavors on CMPD-7

The primary objective of research involving CMPD-7 is to elucidate the detailed molecular mechanisms through which CDK12 regulates transcription and maintains genomic integrity. By using CMPD-7 to inhibit CDK12 activity, researchers aim to identify the full spectrum of genes and cellular pathways that are dependent on this kinase.

A significant area of focus is the potential of CDK12 inhibition as a therapeutic strategy in oncology. Research endeavors are aimed at identifying cancer types that are particularly vulnerable to CDK12 inhibition. Studies using CMPD-7 have shown that it can inhibit the growth of various cancer cell lines, including those from breast and ovarian cancers. nih.gov Therefore, a key objective is to define the molecular biomarkers that could predict sensitivity to CDK12 inhibitors in a clinical setting. The overarching goal is to leverage the knowledge gained from studying CMPD-7 to inform the development of novel and effective cancer therapies.

Detailed Research Findings

Research has established CMPD-7 as a potent inhibitor of CDK12 with an IC50 of 491 nM in enzymatic assays. medchemexpress.commedchemexpress.com Its mechanism of action involves the inhibition of RNA Polymerase II CTD Ser2 phosphorylation. nih.gov This inhibitory activity translates to anti-proliferative effects in various cancer cell lines.

Table 1: In Vitro Activity of CMPD-7

| Parameter | Value | Reference |

|---|---|---|

| Target | CDK12 | medchemexpress.commedchemexpress.com |

| IC50 (enzymatic assay) | 491 nM | medchemexpress.commedchemexpress.com |

| Mechanism of Action | Inhibition of RNA Pol II CTD Ser2 phosphorylation | nih.gov |

Table 2: Cellular Effects of CMPD-7 (as CDK12-IN-3)

| Cell Line | Cancer Type | Effect | Reference |

|---|---|---|---|

| MCF7 | Breast Cancer | Growth inhibition | nih.gov |

| OV90 | Ovarian Cancer | Growth inhibition | nih.gov |

| THP1 | Acute Myeloid Leukemia | Growth inhibition | nih.gov |

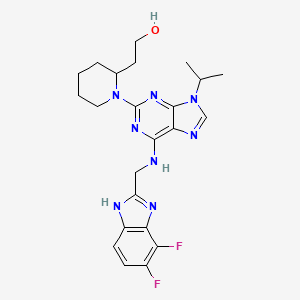

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C23H28F2N8O |

|---|---|

Molecular Weight |

470.5 g/mol |

IUPAC Name |

2-[1-[6-[(4,5-difluoro-1H-benzimidazol-2-yl)methylamino]-9-propan-2-ylpurin-2-yl]piperidin-2-yl]ethanol |

InChI |

InChI=1S/C23H28F2N8O/c1-13(2)33-12-27-20-21(26-11-17-28-16-7-6-15(24)18(25)19(16)29-17)30-23(31-22(20)33)32-9-4-3-5-14(32)8-10-34/h6-7,12-14,34H,3-5,8-11H2,1-2H3,(H,28,29)(H,26,30,31) |

InChI Key |

KULPPFCRBINTBS-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1C=NC2=C(N=C(N=C21)N3CCCCC3CCO)NCC4=NC5=C(N4)C=CC(=C5F)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies and Analog Development for Cmpd 7

Strategic Approaches to CMPD-7 Total Synthesis

The synthesis of complex organic molecules like CMPD-7 often requires intricate planning to ensure high yields, purity, and, crucially, the correct stereochemistry. Modern synthetic chemistry offers a range of powerful tools to achieve these goals.

Enantioselective and Stereoselective Syntheses of CMPD-7

Achieving specific stereoisomers is paramount in drug discovery, as different enantiomers or diastereomers can exhibit vastly different biological activities and safety profiles. For molecules like CMPD-7, which likely possess multiple chiral centers due to its role in biological interactions, enantioselective and stereoselective synthetic routes are indispensable. While specific total synthesis routes for CMPD-7 are not detailed in the provided literature snippets, general strategies employed in medicinal chemistry research include:

Asymmetric Catalysis: Utilizing chiral catalysts (e.g., metal-ligand complexes, organocatalysts) to direct the formation of new chiral centers with high enantiomeric excess mdpi.comorganic-chemistry.org.

Chiral Auxiliaries: Covalently attaching a chiral auxiliary to a substrate to control the stereochemical outcome of a reaction, followed by its removal nih.gov.

Chiral Pool Synthesis: Starting with readily available enantiomerically pure natural products or their derivatives to build the target molecule, transferring their inherent chirality nih.gov.

The development of stereoselective syntheses for related complex molecules, such as dispiro-oxindolopyrrolizidines mdpi.com, tetrahydropyridines nih.gov, and β-hydroxyesters organic-chemistry.org, highlights the importance and feasibility of these advanced techniques in modern organic synthesis. Furthermore, separation of stereoisomers and enantiomers is a critical technology in scale-up synthesis chemdiv.com.

Biocatalytic and Chemoenzymatic Routes to CMPD-7 and its Precursors

Biocatalysis and chemoenzymatic approaches offer environmentally friendly and highly selective methods for synthesizing complex molecules. Enzymes can catalyze reactions with exquisite chemo-, regio-, and stereoselectivity under mild conditions, often avoiding the need for protecting groups or harsh reagents.

Research indicates that compounds, including those numbered 4 through 7, have been prepared using chemoenzymatic methods nih.gov. This suggests that such strategies may be applicable to the synthesis of CMPD-7 or its key precursors. The use of enzymes like bacterial benzoyl coenzyme A ligase and plant type III polyketide synthases in conjunction with synthetic chemistry exemplifies the power of chemoenzymatic synthesis in generating diverse bioactive molecules nih.govresearchgate.net. Other examples include the chemoenzymatic synthesis of fluorinated sialic acids doi.orgresearchgate.netnih.gov. These methods are valuable for generating specific intermediates or performing challenging transformations within a synthetic sequence.

Design and Synthesis of CMPD-7 Analogs and Derivatives

The optimization of a lead compound like CMPD-7 typically involves the synthesis and evaluation of numerous analogs to establish structure-activity relationships (SAR) and improve pharmacological properties.

Structure-Activity Relationship (SAR) Studies via Analog Synthesis

Structure-activity relationship studies are fundamental to medicinal chemistry, guiding the iterative process of analog design and synthesis to enhance potency, selectivity, and pharmacokinetic profiles. Preliminary SAR studies on compounds related to CMPD-7 have demonstrated significant improvements in biological activity. For instance, the introduction of an (S)-benzyl moiety into a precursor molecule (CMPD-2) improved its potency to 2.1 µM, compared to the initial hit compound (CMPD-1) which had a potency of 14 µM against SpeB chemrxiv.org. These findings underscore the importance of specific structural features for target engagement.

Elucidation of Molecular Mechanisms of Action for Cmpd 7

Target Identification and Validation Strategies for CMPD-7

Identifying and validating the precise molecular targets of a compound like CMPD-7 is a cornerstone of understanding its biological effects. A combination of proteomic, metabolomic, and genetic approaches are instrumental in this process.

Proteomic and Metabolomic Approaches to CMPD-7 Target Engagement

Proteomic and metabolomic analyses provide a global view of how a compound affects the cellular environment at the protein and metabolite levels, respectively. These techniques are crucial for identifying direct binding partners and downstream metabolic consequences of CMPD-7 activity.

Proteomic Approaches: Techniques such as mass spectrometry-based proteomics, including data-independent acquisition (DIA) and affinity purification coupled with mass spectrometry (AP-MS), can identify proteins that directly interact with CMPD-7 or are significantly altered in abundance upon treatment. Thermal proteome profiling (TPP) can also be used to detect changes in protein thermal stability, indicative of compound binding. These studies aim to pinpoint proteins whose engagement with CMPD-7 is essential for its observed cellular effects.

Metabolomic Approaches: Metabolomics profiles the small molecule metabolites within a cell or organism. By comparing metabolite profiles of cells treated with CMPD-7 versus control cells, researchers can identify metabolic pathways that are perturbed by the compound. This can reveal indirect targets or downstream effects of CMPD-7's primary mechanism of action, such as alterations in nucleotide metabolism or energy production pathways that might be influenced by CDK12 inhibition. For instance, changes in specific metabolite levels could indicate dysregulation of cellular energy homeostasis or signaling cascades.

Genetic and CRISPR-Cas9 Screening for CMPD-7 Responsive Pathways

Genetic screening, particularly employing CRISPR-Cas9 technology, offers a powerful loss-of-function or gain-of-function approach to identify genes and pathways that confer sensitivity or resistance to CMPD-7.

CRISPR-Cas9 Screening: Genome-wide CRISPR knockout screens can be performed to systematically inactivate genes across the genome in a cellular model. By subsequently exposing these gene-edited cells to CMPD-7, researchers can identify genes whose deletion renders the cells more sensitive (indicating a role in resistance) or more resistant (indicating a role in CMPD-7's mechanism of action) to the compound. This approach can uncover novel pathways and targets that are essential for CMPD-7's efficacy or for cellular survival in its presence. For example, identifying genes within pathways that, when knocked out, lead to cell death in the presence of CMPD-7, can validate these pathways as downstream effectors of CDK12 inhibition.

Mechanistic Pathways Modulated by CMPD-7

CMPD-7's primary mechanism of action is through the inhibition of CDK12. This inhibition has cascading effects on various cellular processes, including DNA repair, RNA processing, and cell cycle regulation.

Enzymatic Inhibition and Activation by CMPD-7

CMPD-7 is characterized as a potent and selective inhibitor of CDK12, with a reported IC50 of 491 nM in enzymatic assays glpbio.com. CDK12 is a cyclin-dependent kinase that plays a critical role in the regulation of transcription, particularly in the elongation phase and in the maintenance of genome stability through its involvement in DNA damage response pathways.

CDK12 Inhibition: CMPD-7 directly inhibits the kinase activity of CDK12. This inhibition leads to reduced phosphorylation of its substrates, most notably the C-terminal domain (CTD) of RNA Polymerase II (RNAPII) at serine 2 residues glpbio.com. This phosphorylation is crucial for the proper elongation and processing of long RNA transcripts, including those involved in DNA repair mechanisms such as homologous recombination (HR). By inhibiting CDK12, CMPD-7 disrupts these processes, leading to accumulation of DNA damage and potentially cell death, particularly in cancer cells with existing genomic instability.

Receptor Binding and Ligand-Gated Channel Modulation by CMPD-7

Protein-Protein and Protein-Nucleic Acid Interactions Mediated by CMPD-7

The inhibition of CDK12 by CMPD-7 indirectly influences a range of protein-protein and protein-nucleic acid interactions due to CDK12's role in transcriptional regulation and DNA repair.

Impact on Transcription Factors and DNA Repair Proteins: CDK12 is known to interact with and phosphorylate various proteins involved in transcription, including components of the general transcription machinery and RNA-binding proteins. Its inhibition by CMPD-7 can alter the phosphorylation status and, consequently, the interactions of these proteins. For instance, CDK12 is involved in the regulation of genes critical for DNA repair, such as BRCA1 and ATR. By inhibiting CDK12, CMPD-7 can disrupt the normal assembly and function of DNA repair complexes, affecting protein-nucleic acid interactions within these pathways. This disruption can lead to genomic instability, a hallmark of many cancers, making it a potential therapeutic vulnerability. Studies on protein-protein interactions (PPIs) in general highlight the complexity of targeting these interfaces with small molecules uni-duesseldorf.de. Similarly, protein-nucleic acid interactions are fundamental to gene expression and regulation nih.gov. While CMPD-7's direct interaction partners outside of CDK12 are not extensively detailed, its downstream effects on transcription and DNA repair imply significant modulation of these fundamental biological interactions.

Based on a comprehensive search of publicly available scientific literature, there is insufficient information to generate a detailed article on the chemical compound "CMPD-7" (also known as AZ1992) that adheres to the specific biological interactions and cellular effects outlined in the provided structure.

Biological Interactions and Cellular Effects of Cmpd 7

Modulation of Cellular Stress Responses by CMPD-7

While some search results briefly mention compounds designated as "Cmpd 7" in highly specific contexts, such as being an inactive fragment in a study of p53/MDM2 interaction or as a dopamine D1 receptor agonist, this information is insufficient to build a comprehensive article covering the detailed cellular biology requested. The creation of data tables and a thorough analysis as per the instructions is not possible without dedicated research on the specific cellular effects of CMPD-7.

Therefore, this article cannot be generated at this time due to the lack of available scientific data on the compound "CMPD-7" in relation to the specified biological and cellular parameters.

Oxidative Stress and Antioxidant Pathways Research

While direct and extensive research specifically detailing the effects of CMPD-7 on oxidative stress and antioxidant pathways is still emerging, studies on the broader class of spirocyclic dimers, including the closely related compound SpiD3, provide significant insights. It has been demonstrated that these compounds can induce the production of reactive oxygen species (ROS) in cancer cells. This increase in ROS is a key component of their cytotoxic effects.

In studies involving the related spirocyclic dimer SpiD3, treatment of chronic lymphocytic leukemia (CLL) cells led to a notable increase in ROS production. The significance of this oxidative stress in the compound's mechanism of action is highlighted by the observation that the antioxidant N-acetylcysteine was able to mitigate the cytotoxicity induced by SpiD3. This suggests that the anticancer activity of this class of compounds is at least partially mediated through the induction of oxidative stress. The generation of ROS can lead to cellular damage and trigger apoptotic pathways. The table below summarizes key findings related to a related compound, SpiD3.

| Compound | Cell Line | Effect on ROS | Impact of Antioxidant (N-acetylcysteine) |

| SpiD3 | Chronic Lymphocytic Leukemia (CLL) | Increased ROS production | Mitigated cytotoxicity |

These findings strongly suggest that CMPD-7, as a spirocyclic dimer, is likely to exert at least some of its biological effects through the modulation of cellular redox balance, pushing the cell towards a state of oxidative stress that can overwhelm its antioxidant defenses.

Endoplasmic Reticulum Stress and Unfolded Protein Response Investigations

A significant body of research has firmly established that CMPD-7 is a potent inducer of the unfolded protein response (UPR) and endoplasmic reticulum (ER) stress. The mechanism underlying this effect involves the covalent modification of surface-exposed cysteine residues on various cellular proteins by CMPD-7. This modification is thought to mimic the presence of misfolded proteins, thereby triggering the cell's ER stress sensors.

The UPR is a cellular signaling network that is activated in response to an accumulation of unfolded or misfolded proteins in the lumen of the ER. The primary goal of the UPR is to restore protein homeostasis, but if the stress is too severe or prolonged, it can initiate apoptosis.

Research has shown that CMPD-7 treatment leads to the activation of key UPR signaling pathways. Specifically, it has been observed to induce the splicing of X-box binding protein 1 (XBP1) mRNA and the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α). These are hallmark indicators of the activation of the IRE1α and PERK branches of the UPR, respectively. Furthermore, a decrease in the levels of activating transcription factor 6 (ATF6), another key UPR transducer, has also been reported following CMPD-7 treatment.

A noteworthy finding is that while CMPD-7 activates the UPR in both normal and cancer cells, it selectively induces caspase-mediated apoptosis in cancer cells. In contrast, normal cells tend to exhibit a more robust adaptive UPR, characterized by strong XBP1 splicing, allowing them to cope with the induced stress. This differential response suggests a potential therapeutic window for targeting cancers that have a higher basal level of ER stress. The table below summarizes the observed effects of CMPD-7 on key UPR markers.

| Cell Type | Effect of CMPD-7 on UPR | Outcome |

| Cancer Cells | Induces XBP1 splicing, eIF2α phosphorylation, and decreased ATF6 levels | Selective induction of caspase-mediated apoptosis |

| Normal Cells | Induces robust XBP1 splicing | Adaptation to ER stress |

These findings underscore the central role of ER stress and the UPR in the biological activity of CMPD-7.

Immunomodulatory Activities of CMPD-7 at the Cellular and Molecular Level

The immunomodulatory properties of CMPD-7 are an area of growing interest, with research pointing towards its ability to influence inflammatory signaling and potentially modulate the function of immune cells.

Cytokine Production and Inflammatory Mediator Regulation

CMPD-7 has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway nih.gov. NF-κB is a pivotal transcription factor that governs the expression of a wide array of genes involved in inflammation, including those encoding for pro-inflammatory cytokines and other inflammatory mediators. By inhibiting the NF-κB pathway, CMPD-7 can effectively downregulate the production of these key drivers of inflammation. This inhibition of a central inflammatory pathway suggests a significant anti-inflammatory potential for CMPD-7.

Furthermore, studies on the closely related spirocyclic dimer, SpiD3, have demonstrated its capacity to influence the secretome of cancer cells, leading to an increase in the levels of certain inflammatory cytokines and chemokines. While seemingly contradictory to the anti-inflammatory effect of NF-κB inhibition, this could be part of a more complex immunomodulatory profile, potentially contributing to the recruitment and activation of immune cells in the tumor microenvironment. This dual effect on inflammatory pathways highlights the nuanced immunomodulatory activity of this class of compounds.

Advanced Analytical and Spectroscopic Characterization of Cmpd 7

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of CMPD-7

One-Dimensional and Two-Dimensional NMR Experiments on CMPD-7

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For CMPD-7, a series of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be conducted to confirm its chemical structure and stereochemistry.

1D NMR Experiments:

¹H NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹H NMR spectrum of CMPD-7 would be expected to show distinct signals for the aromatic protons on the benzimidazole (B57391) and purine (B94841) ring systems, the aliphatic protons of the isopropyl and piperidine (B6355638) moieties, and the protons of the ethanolamine (B43304) side chain. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would be used to piece together the molecular framework.

2D NMR Experiments:

To further resolve the complex structure and definitively assign all proton and carbon signals, a variety of 2D NMR experiments would be utilized:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, identifying which protons are adjacent to one another. For CMPD-7, COSY would be crucial for tracing the connectivity of protons within the piperidine ring and the ethanolamine side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. The HSQC spectrum of CMPD-7 would allow for the unambiguous assignment of each carbon signal based on the chemical shift of its attached proton.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for connecting different fragments of the molecule, for instance, linking the methyl protons of the isopropyl group to the purine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons, which is critical for determining the stereochemistry and conformation of the molecule. For CMPD-7, NOESY could be used to confirm the relative stereochemistry of the substituent on the piperidine ring.

While the primary publication describing the synthesis of CMPD-7 confirms its structure, the detailed raw NMR data and spectra are not publicly available. The following table represents a hypothetical partial ¹H NMR data set for CMPD-7, illustrating the type of information that would be obtained.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Proposed Assignment |

| 8.15 | s | 1H | Purine C8-H |

| 7.50 | d | 1H | Benzimidazole C4-H |

| 7.35 | d | 1H | Benzimidazole C5-H |

| 4.80 | m | 1H | Isopropyl CH |

| 4.55 | t | 1H | N-CH₂ |

| 3.70 | m | 2H | CH₂-OH |

| 1.50 | d | 6H | Isopropyl CH₃ |

Note: The data in this table is hypothetical and for illustrative purposes only, as the actual experimental NMR data for CMPD-7 is not publicly available.

Solid-State NMR and Isotopic Labeling Studies of CMPD-7

While solution-state NMR is excellent for characterizing molecules in solution, solid-state NMR (ssNMR) provides valuable insights into the structure and dynamics of molecules in the solid phase. For CMPD-7, ssNMR could be used to study its crystalline form and to understand its interactions within a solid matrix.

Isotopic labeling, the process of replacing an atom with one of its isotopes (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N), is often used in conjunction with NMR to enhance signal sensitivity and to probe specific sites within a molecule. Isotopic labeling of CMPD-7 could be employed to:

Facilitate NMR studies of CMPD-7 bound to its target protein, CDK12: By selectively labeling either CMPD-7 or the protein, specific intermolecular interactions can be identified and characterized.

Aid in the elucidation of complex NMR spectra: The introduction of a label at a specific position can help to resolve overlapping signals and confirm assignments.

Currently, there are no publicly available reports of solid-state NMR or isotopic labeling studies having been performed on CMPD-7.

X-ray Crystallography and Cryo-Electron Microscopy for CMPD-7-Target Complexes

A crystal structure of human CDK12/Cyclin K in complex with an inhibitor closely related to CMPD-7 has been deposited in the Protein Data Bank (PDB) with the accession code 6b3e . This structural information was crucial for the structure-based design of CMPD-7 and its analogs. The X-ray crystallography data reveals the precise binding mode of the inhibitor within the ATP-binding pocket of CDK12. This information is invaluable for understanding the molecular basis of its potency and selectivity.

The following table summarizes the key crystallographic data for the PDB entry 6b3e.

| PDB ID | 6b3e |

| Experimental Method | X-ray Diffraction |

| Resolution | 2.50 Å |

| R-Value Free | 0.256 |

| R-Value Work | 0.211 |

| Macromolecule | Cyclin-dependent kinase 12, Cyclin K |

| Organism | Homo sapiens |

Cryo-electron microscopy (cryo-EM) is an emerging technique that can also be used to determine the high-resolution structure of biological macromolecules and their complexes. While no cryo-EM structures of CMPD-7 in complex with its target have been reported, this technique could be a valuable alternative or complementary approach to X-ray crystallography, particularly for larger and more flexible complexes.

Advanced Optical Spectroscopy for CMPD-7 Investigation

Advanced optical spectroscopy techniques can provide further insights into the electronic structure, conformation, and interactions of CMPD-7.

UV-Vis Absorption Spectroscopy: This technique measures the absorption of ultraviolet and visible light by a molecule. The UV-Vis spectrum of CMPD-7 would be expected to show characteristic absorption bands corresponding to the π-π* electronic transitions within its aromatic ring systems (purine and benzimidazole). This can be used to determine the concentration of the compound in solution and to study its interactions with other molecules, which may lead to changes in the absorption spectrum.

Fluorescence Spectroscopy: This technique measures the emission of light from a molecule after it has absorbed light. If CMPD-7 is fluorescent, its emission spectrum, quantum yield, and fluorescence lifetime could be measured. Fluorescence spectroscopy is a highly sensitive technique that can be used to probe the local environment of the molecule and to study its binding to biological targets.

Circular Dichroism (CD) Spectroscopy: CD spectroscopy measures the differential absorption of left- and right-circularly polarized light. As CMPD-7 is a chiral molecule, it would be expected to have a characteristic CD spectrum. CD spectroscopy is particularly useful for studying the secondary structure of proteins and can be used to investigate conformational changes in CDK12 upon binding of CMPD-7.

Vibrational Spectroscopy (Infrared and Raman): Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. The vibrational spectrum of CMPD-7 would show a series of bands corresponding to the stretching and bending vibrations of its various functional groups (e.g., N-H, C=N, C-O). These techniques can provide a molecular fingerprint of the compound and can be used to study hydrogen bonding and other intermolecular interactions.

There are currently no publicly available reports detailing the results of advanced optical spectroscopy studies on CMPD-7.

Pre Clinical in Vitro and in Vivo Research Modalities for Cmpd 7

Cell-Based Assay Systems for CMPD-7 Efficacy and Selectivity

Initial characterization of CMPD-7 relies heavily on sophisticated cell-based assay systems. These platforms are instrumental in quantifying the compound's biological activity in a controlled cellular environment, providing foundational data on its potency and specificity.

Primary Cell Cultures and Immortalized Cell Lines for CMPD-7 Studies

The discovery and validation of CMPD-7 as an ATR inhibitor were achieved through a cell-based screening strategy. nih.govnih.gov Such strategies utilize immortalized human cancer cell lines, which provide a reproducible and scalable system for high-throughput analysis. For ATR inhibitors, cell lines such as HCT116, HeLa, and RPE1-hTERT have been used in genome-scale CRISPR/Cas9 screens to identify genetic vulnerabilities and pathways that modulate inhibitor response. nih.govroyalsocietypublishing.org

The efficacy of CMPD-7 is determined by its ability to inhibit ATR kinase activity within the cell. This is often measured indirectly by assessing the phosphorylation status of downstream ATR substrates. A key substrate is the checkpoint kinase 1 (Chk1). nih.gov Assays are designed to induce DNA damage or replicative stress, for example with ionizing radiation (IR), which activates ATR. The potency of CMPD-7 is then quantified by its ability to prevent the IR-induced phosphorylation of Chk1. nih.gov

Selectivity is a crucial parameter, and for CMPD-7, it involves evaluating its activity against other related kinases in the phosphatidylinositol 3-kinase-like kinase (PIKK) family, such as Ataxia-Telangiectasia Mutated (ATM) and the catalytic subunit of DNA-dependent protein kinase (DNA-PKcs). nih.govnih.gov The selectivity of CMPD-7 can be determined by monitoring specific downstream readouts for these kinases. For instance, IR-induced phosphorylation of Chk2 serves as a sensitive readout of ATM activity, while DNA-PKcs autophosphorylation indicates its own activity. nih.gov In vitro kinase assays using immunoprecipitated enzymes can further confirm direct inhibition and selectivity. nih.gov

Table 1: Kinase Selectivity Profile of CMPD-7

| Kinase Target | Activity Readout | CMPD-7 Inhibition | Selectivity |

| ATR | Phosphorylation of Chk1 | Potent Inhibition | Target Kinase |

| ATM | Phosphorylation of Chk2 | Less Potent Inhibition | Selective over ATM |

| DNA-PKcs | Autophosphorylation | Less Potent Inhibition | Selective over DNA-PKcs |

3D Cell Culture Models and Organoids in CMPD-7 Research

While traditional two-dimensional (2D) cell cultures are invaluable for initial screening, three-dimensional (3D) cell culture models, including spheroids and organoids, offer a more physiologically relevant context for evaluating drug candidates. nih.govnih.gov These models better mimic the complex cell-cell and cell-matrix interactions of an in vivo tumor microenvironment, which can significantly influence drug response and resistance. nih.govdrugdiscoverynews.com

For an ATR inhibitor like CMPD-7, 3D models would be critical for the next phase of in vitro testing. Research on other ATR inhibitors, such as berzosertib, has utilized organoid models to investigate synergistic interactions with other therapies in small-cell lung cancer. embopress.org Patient-derived organoids, in particular, retain the genetic and molecular characteristics of the original tumor, making them a powerful tool for personalized medicine research and for predicting patient-specific drug responses. biocompare.com The use of an automated, microfluidic organoid culture platform could further accelerate the screening and comprehensive analysis of compounds like CMPD-7. youtube.com

Non-Mammalian Model Organism Studies of CMPD-7 (e.g., C. elegans, Drosophila, Zebrafish)

Non-mammalian model organisms such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish Danio rerio provide powerful platforms for in vivo drug discovery and genetic analysis. nih.govnih.gov Their short lifecycles, genetic tractability, and suitability for high-throughput screening make them ideal for exploring the broader biological effects of a compound like CMPD-7. nih.gov

Developmental Biology and Phenotypic Screening with CMPD-7

Phenotypic screening in these organisms involves exposing them to the compound and observing specific developmental or behavioral outcomes. nih.gov Zebrafish embryos, with their transparent bodies and rapid external development, are particularly well-suited for observing developmental defects in real-time. mdpi.combund.de A phenotypic screen with CMPD-7 could reveal the consequences of ATR inhibition on whole-organism development, potentially identifying specific tissues or processes that are highly dependent on ATR function. Such screens have been used to identify inhibitors of other signaling pathways, demonstrating the utility of this approach for discovering novel biological activities of small molecules. nih.gov

Genetic Interaction Studies with CMPD-7

C. elegans and Drosophila are classic models for studying genetic interactions. nih.gov These organisms can be used to perform large-scale screens to identify genes that either enhance or suppress the phenotype caused by CMPD-7 treatment. This approach, known as a chemical-genetic screen, can uncover synthetic lethal interactions, where the combination of drug treatment and a specific genetic mutation is lethal to the cell or organism. nih.govroyalsocietypublishing.org Identifying such interactions is a primary goal for targeted cancer therapies, as it can reveal which patient populations are most likely to respond to treatment. ascopubs.org For an ATR inhibitor like CMPD-7, screening in these models could rapidly identify novel synthetic lethal partners, providing valuable hypotheses for subsequent testing in mammalian systems. nih.gov

Mammalian Pre-clinical Animal Models for CMPD-7 Efficacy and Target Engagement

To evaluate the therapeutic potential of CMPD-7 in a complex living system that more closely resembles human physiology, mammalian preclinical animal models are indispensable. nih.gov These models, typically mice, are used to assess in vivo efficacy and to confirm that the drug is interacting with its intended target.

Efficacy is often studied using xenograft models, where human cancer cell lines are implanted into immunocompromised mice. nih.govnih.gov The effect of CMPD-7 would be evaluated by its ability to inhibit tumor growth, either as a single agent or in combination with standard therapies like chemotherapy or radiation. researchgate.netnih.gov Studies with other ATR inhibitors, such as VX-970 (berzosertib), have demonstrated significant tumor growth delay in xenograft models when combined with radiotherapy. nih.gov

Target engagement studies are crucial to verify that the compound is inhibiting ATR within the tumor tissue at tolerated doses. nih.gov This is accomplished by collecting tumor biopsies from treated animals and analyzing pharmacodynamic biomarkers. For an ATR inhibitor, the most direct biomarker of target engagement is the inhibition of Chk1 phosphorylation at specific sites (e.g., Ser345). nih.govreparerx.com Analysis of γH2AX, a marker of DNA double-strand breaks, is also used to assess the level of DNA damage induced by the therapeutic combination. mdpi.comnih.gov Successful demonstration of both efficacy and target engagement in these models is a critical prerequisite for advancing a compound like CMPD-7 toward clinical investigation.

Disease-Specific Animal Models in CMPD-7 Research

The use of animal models in preclinical research is fundamental to understanding how a compound like CMPD-7 may behave in a complex living system. youtube.com These models are instrumental in evaluating the efficacy and biological effects of a therapeutic candidate in a context that mimics human disease. wikipedia.orgnih.gov The selection of an appropriate animal model is contingent upon the therapeutic indication for which CMPD-7 is being developed. Animal models can be broadly categorized as induced, spontaneous, transgenic, or negative models.

For a comprehensive evaluation of CMPD-7, a variety of animal models would be employed, each selected to recapitulate specific aspects of the target human disease. For instance, if CMPD-7 is being investigated for its potential in treating an autoimmune disorder such as rheumatoid arthritis, a collagen-induced arthritis (CIA) model in mice or rats would be a relevant choice. nih.gov In the context of neurodegenerative diseases like Huntington's disease, both non-genetic models using excitotoxins and various genetic rodent models are available to study disease pathology and potential therapeutic interventions. mdpi.com For respiratory conditions such as Chronic Obstructive Pulmonary Disease (COPD), animal models exposed to cigarette smoke are commonly used to mimic the human condition. nih.gov

The research findings from these disease-specific animal models are crucial for establishing a proof-of-concept for CMPD-7. Key parameters measured in these studies would include physiological changes, behavioral outcomes, and histopathological analysis of relevant tissues.

Illustrative Data from Hypothetical Animal Models for CMPD-7

| Animal Model | Therapeutic Area | Key Endpoint Measured | Hypothetical Finding for CMPD-7 |

|---|---|---|---|

| Collagen-Induced Arthritis (Mouse) | Rheumatoid Arthritis | Paw Swelling (mm) | Reduction in paw volume compared to vehicle control. |

| Amyloid-beta Precursor Protein (APP) Transgenic Mouse | Alzheimer's Disease | Plaque Load (%) in Hippocampus | Decreased amyloid plaque deposition. |

Pharmacodynamic Biomarker Discovery and Validation for CMPD-7

Pharmacodynamic (PD) biomarkers are essential tools in drug development that provide molecular evidence of a drug's effect on its target and the broader biological system. researchgate.netveedalifesciences.com The discovery and validation of robust PD biomarkers for CMPD-7 are critical for demonstrating target engagement and confirming its mechanism of action. criver.com This process begins in the preclinical phase and is vital for making informed decisions about the progression of the compound into clinical trials. nih.gov

The identification of potential PD biomarkers for CMPD-7 would involve a multi-pronged approach, including genomics, proteomics, and metabolomics, to analyze samples from in vitro cell cultures and in vivo animal models treated with the compound. These biomarkers can be measured in various biological matrices, including tissue, blood, and urine. nih.gov For instance, if CMPD-7 targets a specific signaling pathway, a key biomarker could be the phosphorylation state of a downstream protein in that pathway. nih.gov

Validation of these biomarkers is a rigorous process to ensure they are sensitive, specific, and reproducible. researchgate.net This involves establishing a clear correlation between the biomarker response and the pharmacological activity of CMPD-7. A well-validated PD biomarker can serve as an early indicator of efficacy and can be invaluable in guiding dose selection for subsequent clinical studies.

Illustrative Table of Potential Pharmacodynamic Biomarkers for CMPD-7

| Biomarker Type | Analyte | Biological Matrix | Intended Use |

|---|---|---|---|

| Target Engagement | Phosphorylated Target Protein X | Tumor Tissue / Peripheral Blood Mononuclear Cells | To confirm CMPD-7 is hitting its intended molecular target. |

| Downstream Pathway Modulation | mRNA expression of Gene Y | Whole Blood | To demonstrate modulation of the biological pathway affected by the target. |

Computational and Theoretical Studies of Cmpd 7

Molecular Docking and Molecular Dynamics Simulations of CMPD-7-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the binding of a ligand to its target protein. In the context of CMPD-7, these methods have provided a detailed picture of its interaction with the SARS-CoV-2 papain-like protease (PLpro).

Molecular docking studies are primarily employed to predict the preferred binding orientation, or "pose," of a ligand within the active site of a protein and to estimate the binding affinity. For CMPD-7, docking simulations have been crucial in identifying its binding mode within the PLpro active site. These simulations place the CMPD-7 molecule in various conformations within the binding pocket and score them based on a set of energy functions that approximate the binding free energy.

While specific binding affinity values from initial docking studies on CMPD-7 are not extensively reported in the literature, subsequent molecular dynamics simulations have been used to refine the binding poses and provide a more accurate assessment of the stability of the protein-ligand complex. The interactions identified through these simulations are critical for understanding the potency of CMPD-7 as a PLpro inhibitor. A study involving MD simulations of several PLpro inhibitors revealed the key interactions between CMPD-7 and the protease. researchgate.net

Interactive Table: Key Residues in SARS-CoV-2 PLpro Interacting with CMPD-7

| Interacting Residue | Type of Interaction |

| Tyr268 | Hydrogen Bond |

| Gln269 | Hydrogen Bond |

This table highlights some of the key amino acid residues in the PLpro binding site that have been shown to interact with CMPD-7 based on molecular dynamics simulations.

Molecular dynamics simulations offer a dynamic view of the protein-ligand system, allowing researchers to observe the conformational changes that occur upon ligand binding over time. For CMPD-7, MD simulations have been instrumental in understanding the dynamic nature of its interaction with PLpro and its potential for allosteric modulation.

MD simulations, some extending to microseconds, have been performed on the SARS-CoV-2 PLpro in its apo (unbound) form and in complex with various inhibitors, including CMPD-7. nih.gov These simulations have revealed that the binding of inhibitors can induce significant conformational changes in the protein, particularly in the flexible BL2 loop, which controls access to the catalytic site. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for CMPD-7 Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity.

QSAR models can be broadly categorized into ligand-based and structure-based approaches. Ligand-based QSAR relies on the principle that molecules with similar structures are likely to have similar biological activities. These models are built using a set of molecules with known activities to predict the activity of new, untested compounds. Structure-based QSAR, on the other hand, utilizes the three-dimensional structure of the target protein to derive descriptors that are then correlated with the biological activity of a set of ligands.

Machine learning (ML) and artificial intelligence (AI) are increasingly being applied in drug discovery to develop predictive models and design novel molecules. nih.govresearchgate.netbiorxiv.orgdigitellinc.comnih.gov These advanced computational techniques can be used to build sophisticated QSAR models, perform virtual screening of large compound libraries, and even generate new chemical structures with desired properties.

In the context of SARS-CoV-2 PLpro, ML-based approaches have been successfully used to identify novel inhibitors. nih.govresearchgate.netnih.gov These studies typically involve training a machine learning model on a large dataset of compounds with known activity against PLpro. The trained model is then used to screen vast virtual libraries to identify promising new candidates. While these powerful techniques have been applied to the target of CMPD-7, specific applications of ML and AI for the design and optimization of CMPD-7 analogs have not yet been reported.

Quantum Chemical Calculations for CMPD-7 Electronic Structure

Quantum chemical calculations, based on the principles of quantum mechanics, provide a highly detailed description of the electronic structure of molecules. These calculations can be used to determine various properties such as molecular orbital energies, charge distributions, and reaction mechanisms.

While quantum mechanics (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods have been employed to study the catalytic mechanisms and ligand interactions of SARS-CoV-2 proteases, specific quantum chemical calculations focused on the electronic structure of CMPD-7 are not extensively documented in the scientific literature. nih.govresearchgate.netacs.orgarxiv.orgresearchgate.net Such studies could provide valuable insights into the reactivity of CMPD-7 and the nature of its interactions with the PLpro active site at an electronic level, further refining our understanding of its inhibitory mechanism. For instance, understanding the electronic properties of CMPD-7 could help in designing more potent covalent inhibitors. researchgate.net

Despite a comprehensive search for the chemical compound designated as "CMPD-7," a selective CDK12 inhibitor, there is currently no publicly available scientific literature detailing its computational and theoretical studies. Specifically, research on "DFT Calculations for Reactivity and Spectroscopic Properties of CMPD-7" and "Computational Prediction of Reaction Pathways and Metabolites of CMPD-7" could not be located.

Therefore, it is not possible to provide an article on these specific topics for CMPD-7 as requested. The generation of scientifically accurate and informative content requires existing research data, which is absent in this case for the specified areas of study.

Future Directions and Emerging Research Avenues for Cmpd 7

Integration of Omics Technologies in CMPD-7 Research

The complexity of biological systems and the multifaceted mechanisms of drug action necessitate a comprehensive, multi-layered analytical approach. Omics technologies offer powerful tools to dissect these complexities, providing insights into the molecular underpinnings of CMPD-7's effects.

The integration of diverse omics datasets—including genomics, transcriptomics, proteomics, and metabolomics—promises to yield a holistic understanding of CMPD-7's mechanism of action, its impact on cellular pathways, and potential resistance mechanisms. By correlating genetic alterations with changes in gene expression, protein abundance, and metabolic profiles, researchers can build a comprehensive molecular map of CMPD-7's cellular targets and downstream effects. This integrated approach can identify novel biomarkers predictive of response or resistance, elucidate complex signaling networks modulated by CMPD-7, and uncover previously unrecognized therapeutic vulnerabilities. For instance, multi-omics analyses have been instrumental in understanding tumor-immune interactions and identifying predictive biomarkers in cancer immunotherapy, demonstrating the power of integrating different molecular layers nih.govnih.govthemedicinemaker.comtechnologynetworks.comfrontiersin.org. Applying such strategies to CMPD-7 could reveal how its inhibition of CDK12 influences broader cellular states and responses, potentially identifying new therapeutic targets or combination partners.

Single-cell omics technologies, such as single-cell RNA sequencing (scRNA-seq) and single-cell multi-omics, offer unprecedented resolution to study cellular heterogeneity. When applied to CMPD-7 research, these technologies can reveal how individual cells within a population respond differently to the compound. This can help identify specific cell subtypes that are particularly sensitive or resistant to CMPD-7, understand the dynamic changes in gene expression and protein profiles within individual cells upon treatment, and map cellular trajectories influenced by CMPD-7. Such detailed insights are crucial for understanding tumor microenvironment dynamics and developing precision medicine strategies, as demonstrated in cancer research where single-cell multi-omics provides deep characterization of tumor heterogeneity and therapeutic resistance nih.govyoutube.combiorxiv.org. For CMPD-7, this could illuminate cell-intrinsic mechanisms of action and resistance that are masked in bulk analyses.

Advanced Delivery Systems and Formulations for Pre-clinical Research of CMPD-7

Enhancing the therapeutic efficacy and optimizing the pharmacokinetic profile of CMPD-7 can be significantly advanced through the development of sophisticated drug delivery systems and formulations. These strategies aim to improve bioavailability, target delivery, and control the release kinetics of the compound.

Nanoparticle-based delivery systems offer a promising avenue for improving the therapeutic index of CMPD-7. By encapsulating CMPD-7 within nanoparticles, such as liposomes, polymeric nanoparticles, or micelles, researchers can enhance its solubility, protect it from degradation, prolong its circulation time, and facilitate targeted delivery to specific tissues or cellular compartments, such as tumors nih.govmdpi.com. For example, studies involving compounds with similar naming conventions (e.g., CMPD-X) have explored nanoporous silica (B1680970) particles for drug delivery, demonstrating how particle size and pore diameter can influence release rates and drug solubility ddl-conference.com. The development of nanoparticle formulations for CMPD-7 could lead to improved tumor penetration and sustained drug levels, potentially increasing efficacy while minimizing systemic exposure and associated toxicities.

Synergistic and Combinatorial Approaches with CMPD-7

The inherent complexity of many diseases, particularly cancers, often necessitates combination therapies to achieve optimal therapeutic outcomes and overcome treatment resistance. Exploring synergistic combinations involving CMPD-7 holds significant promise for enhancing its efficacy.

Research into combinatorial strategies has shown that combining agents targeting different pathways or mechanisms can lead to synergistic effects, where the combined effect is greater than the sum of individual effects nih.govmedrxiv.orgplos.org. For example, studies have demonstrated that combining targeted therapies with other agents, such as those targeting metabolic pathways or immune checkpoints, can improve progression-free survival and overcome resistance mechanisms in various cancers nih.govresearchgate.net. By inhibiting CDK12, CMPD-7 plays a role in DNA damage response and transcription regulation. Future research could investigate combining CMPD-7 with agents that induce DNA damage, modulate the tumor microenvironment, or target compensatory pathways that emerge during treatment. Identifying such synergistic pairings through in vitro screening, computational modeling, and preclinical studies could lead to more potent and durable therapeutic responses than monotherapy with CMPD-7 alone nih.govgoogle.com.

Compound Information:

| Compound Name | Description |

| CMPD-7 | A potent and selective inhibitor of Cyclin-Dependent Kinase 12 (CDK12). It exhibits an IC50 of 491 nM in enzymatic assays and has demonstrated potent inhibition of the phosphorylation of Ser2 on the CTD repeat domain of RNA Polymerase II. Pre-clinical studies have shown CMPD-7 causes growth inhibition in OV90 cells and acute cytotoxicity in THP1 cells. Its chemical formula is C23H28F2N8O, with a molecular weight of 470.52 g/mol . It is soluble in DMSO at 250 mg/mL. |

Illustrative Data Tables:

Table 1: Known Activity of CMPD-7

| Target | Assay Type | IC50 Value | Reference |

| CDK12 | Enzymatic Assay | 491 nM | glpbio.com |

| CDK12 | Kinase Panel (352 kinases) | Selective inhibition at 0.1 µM | glpbio.com |

| OV90 cells | Growth Inhibition | Not specified | glpbio.com |

| THP1 cells | Acute Cytotoxicity | Not specified | glpbio.com |

Table 2: Examples of Synergistic Effects in Combination Therapies (Illustrative)

| Drug Combination | Target Disease/Cells | Observed Effect | Reference |

| Doxil® + ALA/PDT | MCF-7 cells (Breast Cancer) | Significant reduction in cell viability; synergistic cytotoxic effect superior to individual high doses, leading to 77% total cell death (apoptosis and necrosis). | nih.gov |

| Metformin + Anlotinib | Cancer | Enhanced cytotoxicity, regulation of intracellular redox homeostasis, promotion of switching to oxidative state, increased PARP1 and caspase-3 activity. | nih.gov |

| JQ1 (Bromodomain Inhibitor) + MLN4294 (Neddylation Inhibitor) | Pancreatic Adenocarcinoma (PDAC) | Altered production of reactive oxygen species, defects in DNA damage response, inhibited in vivo tumor growth. | nih.gov |

| SD-208 (TGFβRI Kinase Inhibitor) + R848 (TLR7/8 Agonist) | Melanoma, Prostate Cancer | Reduced tumor growth, improved survival rates in vivo, reduced cell migration, triggered release of pro-inflammatory cytokines. | researchgate.net |

Translational Research Perspectives from Pre-clinical Findings of CMPD-7

The pre-clinical data on CMPD-7, particularly its selective inhibition of CDK12 and its impact on RNA Pol II activity, provides a strong foundation for translational research. CDK12 plays a critical role in regulating transcription, particularly of genes involved in DNA damage response (DDR) pathways, such as those related to homologous recombination repair. glpbio.com This suggests that CMPD-7 could be particularly effective in cancers with pre-existing DNA repair deficiencies, such as those harboring BRCA1/2 mutations or other defects in homologous recombination.

Translational efforts can focus on translating the observed in vitro effects (growth inhibition and cytotoxicity) into in vivo models. Studies investigating CMPD-7 in relevant cancer xenograft models, especially those mimicking the genetic profiles of cancers known to be sensitive to CDK12 inhibition (e.g., certain types of ovarian, prostate, and breast cancers), are crucial. glpbio.com Understanding how CMPD-7's mechanism of inhibiting RNA Pol II CTD phosphorylation translates to broader transcriptional dysregulation and subsequent cell death in a complex in vivo microenvironment will be key. Furthermore, exploring the pharmacokinetic and pharmacodynamic properties of CMPD-7 in preclinical animal studies will be essential for determining its potential for clinical development, ensuring adequate target engagement and exposure.

Unexplored Biological Targets and Therapeutic Modalities for CMPD-7

While CMPD-7's primary identified target is CDK12, further research could uncover additional biological targets or pathways modulated by this compound, potentially expanding its therapeutic utility. The broad selectivity profile of CMPD-7 across a panel of kinases suggests that while it is highly selective for CDK12, subtle off-target effects might warrant investigation for novel therapeutic applications or potential liabilities. glpbio.com

Beyond its direct cytotoxic effects, CMPD-7's role in disrupting transcription could be explored in the context of combination therapies. For instance, combining CMPD-7 with DNA-damaging agents (e.g., chemotherapy, PARP inhibitors) could create synthetic lethality in cancer cells that rely on CDK12-mediated transcription for DNA repair. nih.gov Investigating CMPD-7's potential to sensitize tumors to existing therapies or to overcome resistance mechanisms represents a significant research avenue. Furthermore, exploring its efficacy in rare cancers or specific subtypes of more common malignancies where CDK12 alterations are prevalent but currently untargeted could reveal new therapeutic modalities. The compound's chemical structure and properties also offer opportunities for medicinal chemistry optimization to enhance its therapeutic index or target delivery.

Ethical Considerations in Future CMPD-7 Research Endeavors

As research into CMPD-7 progresses towards potential clinical applications, several ethical considerations must be carefully managed. Ensuring the integrity and reproducibility of pre-clinical findings is paramount, requiring rigorous experimental design, transparent data reporting, and adherence to ethical guidelines for animal research. glpbio.comnih.govnih.gov

For any future clinical trials involving CMPD-7, obtaining informed consent from participants will be critical. This process must clearly communicate the experimental nature of the treatment, potential benefits, known risks (even if specific safety profiles are not detailed here), and alternative treatment options. Equitable access to investigational therapies, both during clinical trials and if the compound eventually receives regulatory approval, is another important ethical consideration, particularly for targeted therapies that may be expensive to develop and produce. Researchers and developers must also consider the societal impact of introducing novel cancer therapeutics, ensuring that advancements contribute positively to patient well-being and public health. Responsible stewardship of intellectual property and data sharing among research institutions and pharmaceutical partners will also be vital for collaborative progress.

Compound List

| Compound Name | Context/Identifier |

| CMPD-7 (CAS NO.:2220184-50-7) | CDK12 Inhibitor |

| cmpd 1 | NTSR1 research nih.gov, Thrombin/cholinesterase inhibitors mdpi.com, Triterpenoid research bibliotekanauki.pl |

| cmpd 7 | NTSR1 research nih.gov, DILI research nih.gov, PROTAC research nih.gov, Thrombin/cholinesterase inhibitors mdpi.com, JAK2 research nih.govnih.gov, IL17A interaction researchgate.net, SpeB inhibition nih.gov, Triterpenoid research bibliotekanauki.pl, Engineered polypeptide research google.com |

| cmpd 8 | NTSR1 research nih.gov, PROTAC research nih.gov, Thrombin/cholinesterase inhibitors mdpi.com, Triterpenoid research bibliotekanauki.pl |

| cmpd-30 | DILI research nih.gov |

| cmpd-19 | DILI research nih.gov |

| cmpd-23 | DILI research nih.gov |

| Cmpd 5 | PROTAC research nih.gov, SpeB inhibition nih.gov |

| Cmpd 6 | PROTAC research nih.gov |

| cmpd-7 (JAK2 context) | JAK2 research nih.govnih.gov |

| cmpd. 7 | Thrombin/cholinesterase inhibitors mdpi.com |

| cmpd 9 | Thrombin/cholinesterase inhibitors mdpi.com |

| cmpd 10 | Thrombin/cholinesterase inhibitors mdpi.com, IL17A interaction researchgate.net |

| cmpd 11 | Thrombin/cholinesterase inhibitors mdpi.com |

| cmpd 12 | Thrombin/cholinesterase inhibitors mdpi.com, Triterpenoid research bibliotekanauki.pl |

| cmpd 14 | Thrombin/cholinesterase inhibitors mdpi.com |

| cmpd 15 | Thrombin/cholinesterase inhibitors mdpi.com |

| cmpd 16 | Thrombin/cholinesterase inhibitors mdpi.com |

| cmpd 21 | Thrombin/cholinesterase inhibitors mdpi.com |

| CMPD-7 | HCV-NS5B inhibitors innovareacademics.in |

| CMPD-8 | HCV-NS5B inhibitors innovareacademics.in |

| CMPD-9 | HCV-NS5B inhibitors innovareacademics.in |

| CMPD-10 | HCV-NS5B inhibitors innovareacademics.in |

| CMPD-11 | HCV-NS5B inhibitors innovareacademics.in |

| CMPD-12 | HCV-NS5B inhibitors innovareacademics.in |

| Cmpd-6FA | β2AR research tsinghua.edu.cn |

| Cmpd-6 | β2AR research tsinghua.edu.cn |

| CMPD-1 | p38 MAPK inhibitor tocris.com |

| C1748 | Acridine research mdpi.com |

| CK0403 | Acridine research mdpi.com |

| CK0402 | Acridine research mdpi.com |

| P1–B1 | Acridine research mdpi.com |

| P1–A1 | Acridine research mdpi.com |

| (NO3)2 (compound 1) | Acridine research mdpi.com |

| 2b | Acridine research mdpi.com |

| 1C | Acridine research mdpi.com |

| Cmpd-A 7 | CENP-E inhibitor research plos.org |

| Cmpd-A | CENP-E inhibitor research plos.org |

| PF-2771 | CENP-E inhibitor research plos.org |

| Cmpd-3 | α1A-AR research researchgate.net |

| Cmpd-7 (α1A-AR context) | α1A-AR research researchgate.net |

| RO115-1240 | α1A-AR research researchgate.net |

| Cmpd 7 (coumarin context) | Coumarin research diva-portal.org |

| Cmpd 8 (coumarin context) | Coumarin research diva-portal.org |

| Cmpd 9 (coumarin context) | Coumarin research diva-portal.org |

| Cmpd 10 (coumarin context) | Coumarin research diva-portal.org |

| LKY-047 | Coumarin research diva-portal.org |

| Cmpd 4 | Fungicide research diva-portal.org |

| Cmpd 5 (fungicide context) | Fungicide research diva-portal.org |

| (+)- decursin | Coumarin research diva-portal.org |

| decursin angelate (DA) | Coumarin research diva-portal.org |

| decursinol (DOH) | Coumarin research diva-portal.org |

| Cmpd-7 (IL17A context) | IL17A interaction researchgate.net |

| Cmpd 10 (IL17A context) | IL17A interaction researchgate.net |

| Cmpd 5 (SpeB context) | SpeB inhibition nih.gov |

| Cmpd 7 (SpeB context) | SpeB inhibition nih.gov |

| Compound 7 (NIBR) | HAT research drughunter.com |

| FG-2101 | HAT research drughunter.com |

| SF001 (AM-2-19) | HAT research drughunter.com |

| amphotericin B (AmB) | HAT research drughunter.com |

| Cmpd 7 (engineered polypeptide context) | Engineered polypeptide research google.com |

| Cmpd 31 | Engineered polypeptide research google.com |

| GLP-1(7-36)amide | Engineered polypeptide research google.com |

| cmpd 7 (triterpenoid context) | Triterpenoid research bibliotekanauki.pl |

| Lupeol | Triterpenoid research bibliotekanauki.pl |

| cmpd 12 (triterpenoid context) | Triterpenoid research bibliotekanauki.pl |

| cmpd 13 (triterpenoid context) | Triterpenoid research bibliotekanauki.pl |

| cmpd 14 (triterpenoid context) | Triterpenoid research bibliotekanauki.pl |

| cmpd 15 (triterpenoid context) | Triterpenoid research bibliotekanauki.pl |

| Betulin | Triterpenoid research bibliotekanauki.pl |

| Betulinic acid | Triterpenoid research bibliotekanauki.pl |

| cmpd 8 (triterpenoid context) | Triterpenoid research bibliotekanauki.pl |

| ursolic acid | Triterpenoid research bibliotekanauki.pl |

| compound 1 (triterpenoid context) | Triterpenoid research bibliotekanauki.pl |

| compound 2 (triterpenoid context) | Triterpenoid research bibliotekanauki.pl |

| CVN636 | mGluR7 research nih.gov |

| AMN082 | mGluR7 research nih.gov |

| indane 1 | mGluR7 research nih.gov |

| resveratrol | Bioactive molecule research nih.gov |

| Cmpd-7 (resveratrol context) | Bioactive molecule research nih.gov |

| JAK2 inhibitors | Therapeutic class nih.govnih.gov |

| PARP inhibitors | Therapeutic class nih.gov |

| α1A-AR agonists | Therapeutic class researchgate.net |

| JAK inhibitors | Therapeutic class nih.govresearchgate.net |

| Triterpenoids | Chemical class bibliotekanauki.pl |

| Isoprenoids | Chemical class bibliotekanauki.pl |

| Phytohormones | Chemical class bibliotekanauki.pl |

| Acridines | Chemical class mdpi.com |

| Benzothiadiazines | Chemical class innovareacademics.in |

| Indoles | Chemical class nih.gov |

| Isonipecotamides | Chemical class mdpi.com |

| Coumarins | Chemical class diva-portal.org |

| Coumaroyl-CoA | Substrate nih.gov |

| Malonyl-CoA | Substrate nih.gov |

| 4-coumarate CoA ligase | Enzyme nih.gov |

| Malonyl-CoA synthetase | Enzyme nih.gov |

| Benzoate CoA ligase | Enzyme nih.gov |

| Stilbene synthase (STS) | Enzyme nih.gov |

| CYP2J2 | Cytochrome P450 isoform diva-portal.org |

| fXa | Factor Xa mdpi.com |

| AChE | Acetylcholinesterase mdpi.com |

| CENP-E | Protein plos.org |

| p53 | Protein plos.org |

| LpxC | Enzyme drughunter.com |

| Tyk2 | Kinase researchgate.net |

| AhR | Receptor researchgate.net |

| PDE-4 | Enzyme researchgate.net |

| JAK2 | Protein nih.govnih.gov |

| GSPT1 | Protein nih.gov |

| IKZF1 | Protein nih.gov |

| CRBN | Protein nih.gov |

| NTSR1 | Receptor nih.gov |

| RNA Pol II CTD | Protein component glpbio.com |

| CDK12 | Target protein glpbio.com |

| SpeB | Enzyme nih.gov |

| IL17A | Cytokine researchgate.net |

| mGluR7 | Receptor nih.gov |

| p38α | Kinase tocris.com |

| MK2a | Kinase tocris.com |

| MBP | Protein tocris.com |

| ATF-2 | Protein tocris.com |

| HCV-NS5B | Viral protein innovareacademics.in |

| CYP | Cytochrome P450 nih.gov |

| GLP-1(7-36)amide | Peptide google.com |

Q & A

Basic Research Questions

Q. What are the standard analytical techniques for characterizing the structural and functional differences between CMPD-7 and CMPD7?

- Methodological Answer : Employ a combination of spectroscopic (e.g., NMR, IR) and chromatographic (HPLC, LC-MS) techniques to identify structural modifications. Validate purity and conversion efficiency using quantitative methods like mass spectrometry and elemental analysis. For reproducibility, document instrumental parameters (e.g., solvent systems, column types) and calibration standards in the supplementary materials .

Q. How should researchers design initial synthesis protocols to ensure reproducibility in CMPD-7 to CMPD7 conversion?

- Methodological Answer : Use a stepwise experimental design, including control reactions (e.g., baseline conditions without catalysts) and iterative optimization. Clearly report reaction stoichiometry, temperature, pressure, and catalyst concentrations. Cross-reference with established protocols for similar compounds, and validate each step via intermediate characterization (e.g., TLC, GC-MS) .

Q. What statistical approaches are recommended for preliminary data analysis in kinetic studies of CMPD-7 conversion?

- Methodological Answer : Apply time-series analysis and linear regression to model reaction rates. Use ANOVA to compare batch variations and assess significance thresholds (e.g., p < 0.05). Include raw datasets and error margins in supplementary files to enable independent validation .

Advanced Research Questions

Q. How can conflicting spectroscopic data on CMPD7 intermediate stability be systematically resolved?

- Methodological Answer : Conduct a root-cause analysis by isolating variables (e.g., solvent polarity, temperature). Use multi-technique validation: compare XRD for crystallinity, DSC for thermal stability, and DFT simulations for electronic structure predictions. Publish contradictory datasets with annotated metadata (e.g., instrument calibration logs) to facilitate peer review .

Q. What experimental designs are optimal for probing the mechanistic pathways of CMPD-7 to CMPD7 conversion under varying pH conditions?

- Methodological Answer : Implement a factorial design (2^k or response surface methodology) to test pH, temperature, and catalyst interactions. Use in situ monitoring (e.g., Raman spectroscopy) to capture transient intermediates. Pair with isotopic labeling (e.g., deuterium tracing) to elucidate proton transfer mechanisms .

Q. How can computational modeling be integrated with experimental data to refine reaction mechanisms?

- Methodological Answer : Combine molecular dynamics (MD) simulations with experimental kinetics to identify rate-limiting steps. Validate models using sensitivity analysis and Bayesian inference. Open-source code and input parameters (e.g., force fields) should be archived in repositories like Zenodo for transparency .

Q. What strategies address sample degradation during long-term stability studies of CMPD7?

- Methodological Answer : Design accelerated aging experiments under controlled stressors (light, humidity, oxygen). Use Arrhenius modeling to extrapolate shelf-life. Characterize degradation products via high-resolution MS/MS and compare with stress-test libraries. Document storage conditions and sampling intervals in metadata .

Methodological Frameworks for Data Interpretation

Q. How should researchers contextualize anomalous results in CMPD7 yield optimization studies?

- Methodological Answer : Apply the "Three-Layer Validation Framework":

Technical Replication : Repeat experiments with the same protocol.

Biological Replication : Use independently synthesized CMPD-7 batches.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.